4-(benzylamino)-N-(3-ethoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Overview
Description
4-(benzylamino)-N-(3-ethoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C23H20ClN3O2S2 and its molecular weight is 470. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research in the field of synthetic chemistry often focuses on the synthesis, functionalization, and characterization of pyrazolo[3,4-b]pyridine derivatives due to their diverse potential applications. For instance, Yıldırım et al. (2005) detailed experimental and theoretical studies on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine, highlighting the synthesis process and mechanistic insights through spectroscopic methods (Yıldırım, Kandemirli, & Demir, 2005). This study underscores the importance of structural determination and theoretical analysis in understanding the reactions involved in creating pyrazolo[3,4-b]pyridine derivatives.
Anticancer and Anti-inflammatory Applications
The synthesis of novel pyrazolo[3,4-d]pyrimidines and related compounds has been investigated for their biological activities, including anticancer and anti-inflammatory effects. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines demonstrating cytotoxic activities against various human cancer cell lines, illustrating the therapeutic potential of these compounds (Rahmouni et al., 2016). Additionally, Abu‐Hashem et al. (2020) explored the synthesis of derivatives incorporating the thiazolo[3,2-a]benzimidazole moiety, exhibiting significant anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These studies highlight the potential of pyrazolo[3,4-b]pyridine derivatives in developing new therapeutic agents.
Mechanism of Action
Target of Action
The primary target of this compound is the Peroxisome Proliferator-Activated Receptor α (PPARα) . PPARα is a ligand-activated transcriptional factor involved in regulating fatty acid metabolism . It is mainly expressed in the liver, heart, muscle, and kidney, where fatty acid oxidation is promoted .
Mode of Action
The compound acts as a PPARα-selective activator . It forms a canonical hydrogen-bond network involving helix 12 in the Ligand-Binding Domain (LBD) of PPARα, which is essential for PPARα activation . The phenyl side chain of the compound occupies a small cavity between Ile272 and Ile354, which is rarely accessed by other PPARα agonists . This unique feature may be essential for subtype selectivity and combine with the well-characterized binding mode of other PPARα agonists to improve activity .
Biochemical Pathways
The activation of PPARα results in a substantial reduction in serum triglycerides, an increase in HDL cholesterol, and an improvement in insulin sensitivity . Therefore, PPARα has been recognized as a relevant drug target for metabolic syndrome, type 2 diabetes, and coronary atherosclerosis . Furthermore, recent studies demonstrated that PPARα agonists are drug candidates for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) development .
Result of Action
The activation of PPARα by this compound leads to changes in lipid and glucose metabolism, adipogenesis, and inflammation . These changes result in improved metabolic health, including reduced serum triglycerides, increased HDL cholesterol, and improved insulin sensitivity .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c1-3-27-22(29)21-18(12-19(31-21)15-8-5-4-6-9-15)26-23(27)30-13-20(28)25-17-11-7-10-16(24)14(17)2/h4-12H,3,13H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZIODNMVSASCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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